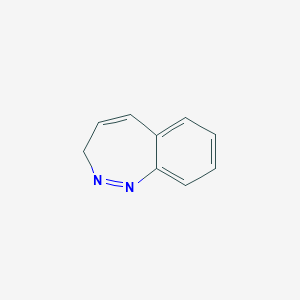
3H-1,2-Benzodiazepine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3H-1,2-Benzodiazepine is a heterocyclic compound that belongs to the benzodiazepine family. Benzodiazepines are well-known for their psychoactive properties and are widely used in clinical practice for their sedative, anxiolytic, anticonvulsant, and muscle relaxant effects . The core structure of this compound consists of a benzene ring fused with a seven-membered diazepine ring containing two nitrogen atoms .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3H-1,2-Benzodiazepine can be achieved through various methods. One common approach involves the carbonylative Sonogashira reaction followed by aza-Michael addition cyclocondensation. This method uses iodobenzene and terminal alkynes as starting materials, with a Pd-catalyst and Cp2TiCl2/m-phthalic acid/ethanol as the catalytic system . Another method involves the one-pot synthesis of benzodiazepines from azepines and benzodiazepines, oxazepines, thiazepines, and dithiazepines .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow platforms for the synthesis of benzodiazepines has been reported, which allows for efficient and scalable production .
化学反应分析
Types of Reactions: 3H-1,2-Benzodiazepine undergoes various chemical reactions, including:
Thermolysis: This reaction involves the thermal elimination of nitrogen, leading to the formation of diradical and carbene intermediates.
Photochemical Reactions: These reactions involve photoisomerization to form dihydroisoindoles.
Common Reagents and Conditions:
Thermolysis: Typically conducted in the gas phase or in solution, depending on the desired reaction pathway.
Photochemical Reactions: Conducted under irradiation with a high-pressure mercury lamp in the presence of sodium methoxide.
Major Products:
Thermolysis: Formation of diradical and carbene intermediates.
Photochemical Reactions: Formation of dihydroisoindoles.
科学研究应用
3H-1,2-Benzodiazepine has a wide range of applications in scientific research, including:
作用机制
3H-1,2-Benzodiazepine exerts its effects by enhancing the activity of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor. This results in the sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant properties of the compound . The binding of this compound to the GABA-A receptor increases the frequency of chloride channel opening, leading to hyperpolarization of the neuron and reduced excitability .
相似化合物的比较
1,4-Benzodiazepines: These compounds share a similar core structure but differ in the position and type of substituents attached to the benzene and diazepine rings.
5H-1,4-Benzodiazepines: These compounds are tautomers of 3H-1,2-Benzodiazepine and exhibit different chemical properties.
Uniqueness: this compound is unique due to its specific ring structure and the types of reactions it undergoes, such as thermolysis and photochemical reactions. Its ability to form diradical and carbene intermediates during thermolysis sets it apart from other benzodiazepines .
属性
CAS 编号 |
55379-61-8 |
|---|---|
分子式 |
C9H8N2 |
分子量 |
144.17 g/mol |
IUPAC 名称 |
3H-1,2-benzodiazepine |
InChI |
InChI=1S/C9H8N2/c1-2-6-9-8(4-1)5-3-7-10-11-9/h1-6H,7H2 |
InChI 键 |
GMSQLQURORXIQR-UHFFFAOYSA-N |
规范 SMILES |
C1C=CC2=CC=CC=C2N=N1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Triphenyl[2-(2-phenylhydrazinylidene)propyl]phosphanium bromide](/img/structure/B14642530.png)
![Benzene, 1-[2-chloro-3-ethoxy-1,3-bis(1-methylethoxy)propyl]-4-nitro-](/img/structure/B14642538.png)
![Urea, [(4-hydroxy-3-methoxyphenyl)methyl]-](/img/structure/B14642540.png)
![1-{[2-(Benzyloxy)-3,5-dibromophenyl]methyl}-4-methylpiperazine](/img/structure/B14642543.png)

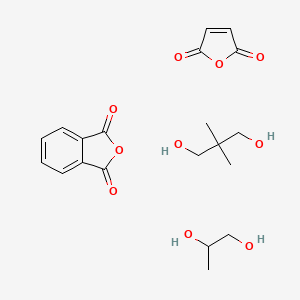
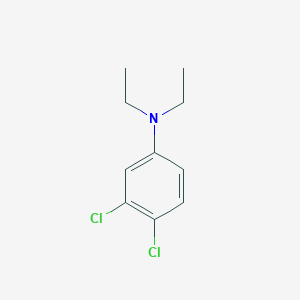

![2-Methyl-6-oxabicyclo[3.1.0]hexane](/img/structure/B14642574.png)
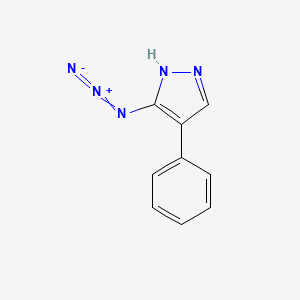
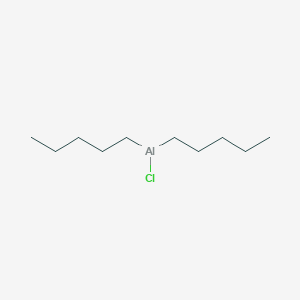

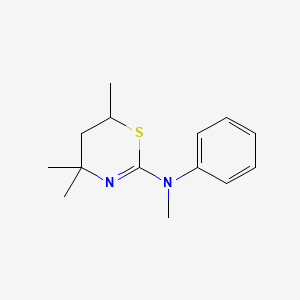
![1-Methoxy-3-[2-(4-methoxyphenyl)ethyl]benzene](/img/structure/B14642596.png)
